2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane
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Overview
Description
2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[310]hexane is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a trityloxymethyl-protected thiol with an epoxide under basic conditions to form the bicyclic core. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as solvent choice and catalyst loading, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methoxy and trityloxymethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Its potential as a drug candidate is being explored, particularly in the development of new therapeutics for diseases involving oxidative stress and inflammation.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism by which 2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include oxidative stress response and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane: A simpler analog with similar bicyclic structure but lacking the methoxy and trityloxymethyl groups.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring fusion pattern, used in similar applications
Uniqueness
2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane is unique due to its specific functional groups and the presence of both oxygen and sulfur in the bicyclic ring. These features confer distinct reactivity and potential for diverse applications compared to its analogs .
Properties
CAS No. |
22314-24-5 |
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Molecular Formula |
C25H24O3S |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C25H24O3S/c1-26-24-23-22(29-23)21(28-24)17-27-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-24H,17H2,1H3 |
InChI Key |
JORMVECOVONDLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2C(S2)C(O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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